Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and ethoxyphenyl groups. The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO). The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
- Ethyl 2-amino-4-(4-hydroxyphenyl)-5-methylthiophene-3-carboxylate
- Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-19-12-8-6-11(7-9-12)13-10(3)21-15(17)14(13)16(18)20-5-2/h6-9H,4-5,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHRJEXNVGPCAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976797 |
Source
|
Record name | Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-55-1 |
Source
|
Record name | Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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